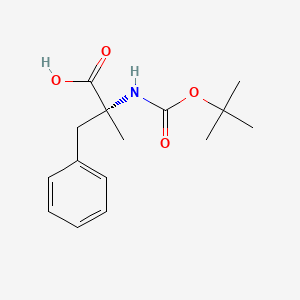
(R)-2-((tert-Butoxycarbonyl)amino)-2-methyl-3-phenylpropanoic acid
説明
(R)-2-((tert-Butoxycarbonyl)amino)-2-methyl-3-phenylpropanoic acid is a useful research compound. Its molecular formula is C₁₅H₂₁NO₄ and its molecular weight is 279.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
Amino acids play a pivotal role in the synthesis of multifunctional targets .
Mode of Action
It’s known that the compound is used as a protecting group in peptide synthesis . Protecting groups like Boc-alpha-methyl-D-Phe prevent unwanted reactions from occurring during the synthesis process .
Biochemical Pathways
As a derivative of phenylalanine, it may be involved in the synthesis of proteins and other bioactive molecules .
Pharmacokinetics
As a research compound, its bioavailability and pharmacokinetic profile would depend on the specific experimental conditions .
Result of Action
Its role as a protecting group in peptide synthesis suggests that it may facilitate the production of specific peptide sequences .
Action Environment
The action, efficacy, and stability of Boc-alpha-methyl-D-Phe can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature, pH, and the presence of other chemicals .
生物活性
(R)-2-((tert-Butoxycarbonyl)amino)-2-methyl-3-phenylpropanoic acid, commonly referred to as Boc-D-Phe-OH, is an amino acid derivative notable for its diverse biological activities. This compound has garnered attention in pharmacological research due to its potential applications in therapeutic contexts, particularly in the modulation of various biological pathways.
- Molecular Formula : C19H27NO4
- Molecular Weight : 381.42 g/mol
- CAS Number : 1241677-97-3
- Appearance : White to off-white solid
The biological activity of this compound is primarily attributed to its ability to interact with several receptors and enzymes involved in metabolic and signaling pathways. Its structure allows it to act as an inhibitor or modulator of specific enzymes, particularly those related to amino acid metabolism and neurotransmitter synthesis.
1. Inhibition of Tryptophan Hydroxylase
Recent studies have indicated that derivatives of this compound can inhibit tryptophan hydroxylase (TPH), an enzyme critical for serotonin biosynthesis. In vitro assays demonstrated that certain derivatives exhibited significant inhibitory effects, with IC50 values as low as 37 nM, indicating potent activity against TPH in peripheral tissues without penetrating the blood-brain barrier (BBB) .
2. Anti-obesity Effects
In vivo studies have shown that compounds derived from this amino acid can reduce body weight gain and fat accumulation in animal models. The mechanism appears to involve the modulation of metabolic pathways associated with energy expenditure and fat storage, making it a candidate for obesity treatment .
3. Receptor Interactions
The compound has been reported to interact with various receptors involved in neurotransmission and metabolic regulation:
- Adrenergic Receptors : Modulation of these receptors may influence cardiovascular responses and energy metabolism.
- Serotonin Receptors : Potential implications for mood regulation and appetite control.
Case Studies
Several case studies highlight the effectiveness of this compound in experimental settings:
- Study on TPH Inhibition :
- Obesity Model :
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C19H27NO4 |
| Molecular Weight | 381.42 g/mol |
| CAS Number | 1241677-97-3 |
| Biological Activity | Tryptophan hydroxylase inhibitor; anti-obesity effects |
| Study Focus | Findings |
|---|---|
| TPH Inhibition | IC50 = 37 nM |
| Weight Reduction | Significant fat loss observed |
特性
IUPAC Name |
(2R)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-14(2,3)20-13(19)16-15(4,12(17)18)10-11-8-6-5-7-9-11/h5-9H,10H2,1-4H3,(H,16,19)(H,17,18)/t15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAXPKABRZLISKX-OAHLLOKOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(CC1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@](CC1=CC=CC=C1)(C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601197242 | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-α-methyl-D-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601197242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111771-58-5 | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-α-methyl-D-phenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=111771-58-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-α-methyl-D-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601197242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















